The compound is used for crosslinking between primary amines in proteins and other molecules . This can alter the solubility, stability, and biological activity of these molecules, enabling targeted delivery and biological imaging .
Bis-PEG9-NHS ester is a PEG-based PROTAC linker used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
It’s a cleavable ADC linker used in the synthesis of ADCs . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
By introducing Bis-PEG9-NHS ester into biomolecules, scientists can achieve precise labeling of oligonucleotides and further investigate their functions and mechanisms of action in living organisms .
Bis-PEG9-NHS ester can be used to construct bioconjugates and biosensors . The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This allows for the creation of bioconjugates with precise control over the positioning and orientation of the conjugated molecules .
Bis-PEG9-NHS ester is often used to improve the solubility of drugs . By introducing PEG chains into drug molecules, their water solubility can be significantly improved, which can enhance their bioavailability and therapeutic efficacy .
Bis-PEG9-NHS ester can be used to functionalize surfaces . By introducing PEG chains onto the surface of materials, their biocompatibility can be improved, which is particularly useful in the development of medical devices and implants .
Bis-PEG9-NHS ester is often used in the preparation of bioactive molecule conjugates . By introducing it into bioactive molecules, their water solubility, stability, and biological activity can be altered, enabling the regulation of processes such as targeted delivery and biological imaging .
Bis-Polyethylene Glycol 9-N-Hydroxysuccinimide Ester, commonly referred to as Bis-PEG9-NHS ester, is a bifunctional crosslinker that features two N-hydroxysuccinimide (NHS) ester groups attached to a polyethylene glycol (PEG) chain. This compound is characterized by its ability to react with primary amines, facilitating the formation of stable amide bonds. The PEG component enhances solubility and biocompatibility, making it particularly useful in biological applications.
Bis(NHS)PEG9 itself does not have a specific mechanism of action within biological systems. Its primary function is to act as a bridge between biomolecules. The attached biomolecules determine the specific mechanism at play. For example, Bis(NHS)PEG9 can be used to link an antibody to a cytotoxic drug, creating an antibody-drug conjugate (ADC) that targets cancer cells [].
While Bis(NHS)PEG9 is generally considered safe for research purposes, some potential hazards exist:
The primary reaction involving Bis-PEG9-NHS ester occurs with primary amines, such as those found at the N-termini of proteins or in lysine residues. The reaction proceeds as follows:
Bis-PEG9-NHS ester exhibits significant utility in bioconjugation processes, allowing for the modification of proteins and peptides without denaturing them. This compound is often employed in:
The synthesis of Bis-PEG9-NHS ester typically involves:
Bis-PEG9-NHS ester finds applications in various fields:
Studies involving Bis-PEG9-NHS ester often focus on its interaction with different biomolecules:
Several compounds exhibit similarities to Bis-PEG9-NHS ester, primarily in their reactive functionalities or structural characteristics. These include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Sulfo-N-Hydroxysuccinimide Ester | Sulfonated NHS Ester | Increased water solubility; cannot permeate membranes |
Imidoester Crosslinkers | Imidoester | Rapid reaction with amines but shorter half-life |
NHS Ester (Mono-functional) | Monofunctional NHS Ester | Reacts with a single amine; less versatile |
Bis-PEG9-NHS ester is unique due to its bifunctionality, allowing simultaneous reactions with multiple amines, thus facilitating complex bioconjugation strategies. Its PEG backbone provides enhanced solubility and biocompatibility compared to traditional NHS esters, making it particularly advantageous for biological applications.
Bis-PEG9-NHS ester is a homobifunctional crosslinking reagent characterized by its polyethylene glycol (PEG) spacer arm connecting two N-hydroxysuccinimide (NHS) ester reactive groups [1] [2]. The molecular formula of this compound is C₃₀H₄₈N₂O₁₇, with a defined molecular weight of 708.7 g/mol [3] [4]. The structure features a medium-length discrete PEG chain that provides a hydrophilic spacer between the two reactive NHS ester groups, making it particularly valuable for biological applications [5].
The chemical structure of Bis-PEG9-NHS ester consists of a linear PEG chain with nine ethylene glycol units, terminated at both ends with NHS ester groups [6] [7]. These NHS ester groups are highly reactive toward primary amines, forming stable amide bonds under physiological conditions [8]. Unlike conventional PEG reagents that often contain heterogeneous mixtures of different chain lengths, Bis-PEG9-NHS ester is a homogeneous compound with a defined molecular weight and spacer arm length of 35.7 Å [9] [10].
Bis-PEG9-NHS ester is known by several systematic and alternative names in scientific literature and commercial catalogs [3] [8]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontane-1,31-dioate, which precisely describes its chemical structure [6] [8].
The compound is also commonly referred to by several alternative names in research and commercial contexts, including:
Name | Type |
---|---|
Bis-PEG9-NHS ester | Common Name |
Bis(NHS)PEG9 | Alternative Name |
Di(N-succinimidyl) 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioate | Systematic Name |
Bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontane-1,31-dioate | IUPAC Name |
4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioic Acid Di(N-succinimidyl) Ester | Chemical Name |
NHS-PEG9-NHS | Abbreviated Name |
Bis-dPEG®9-NHS Ester | Trade Name |
These various nomenclatures reflect the compound's structure, with emphasis on different aspects such as the PEG chain length, the NHS ester reactive groups, or the overall molecular arrangement [3] [6] [8].
Bis-PEG9-NHS ester exhibits distinct physical and chemical properties that make it suitable for various applications in bioconjugation and crosslinking [2] [7]. At room temperature (20°C), it exists as a viscous liquid, ranging in color from colorless to light orange or yellow [10] [11]. The compound's PEG spacer significantly enhances its solubility in aqueous media compared to non-PEG crosslinkers, although it remains most soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) [12] [20].
The key physical and chemical properties of Bis-PEG9-NHS ester are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₃₀H₄₈N₂O₁₇ |
Molecular Weight | 708.7 g/mol |
CAS Number | 1008402-79-6 |
Physical State (20°C) | Viscous liquid |
Color | Colorless to Light orange to Yellow |
Solubility - DMSO | Soluble |
Solubility - DMF | Soluble |
Solubility - DCM | Soluble |
Solubility - Water | Limited (enhanced by PEG spacer) |
Storage Temperature | -20°C |
Spacer Arm Length | 35.7 Å |
Net Mass Addition | 478.34 g/mol |
Purity | 95-98% |
pH Range for Reaction | 7.2-9.0 |
Boiling Point (Predicted) | 737.0±70.0 °C |
Density (Predicted) | 1.31±0.1 g/cm³ |
Hazard Classification | H315, H319, H335 (Warning) |
The NHS ester groups in Bis-PEG9-NHS ester react specifically with primary amines (-NH₂) at pH 7.2-9.0 to form stable amide bonds, making it highly effective for protein conjugation and crosslinking applications [13] [14]. This reaction results in the release of N-hydroxysuccinimide as a byproduct [15]. The compound's PEG spacer not only improves its solubility but also reduces the tendency of conjugates to aggregate during storage and decreases immunogenic responses to the spacer itself [16] [17].
Bis-PEG9-NHS ester belongs to a family of PEG-based crosslinkers that vary in their PEG chain length and consequently in their spacer arm length [25] [26]. These structural differences significantly impact their physical properties, solubility, and applications in bioconjugation and protein crosslinking [17] [27].
A comparative analysis of Bis-PEG9-NHS ester with similar PEG-based crosslinkers reveals distinct advantages and limitations based on their structural characteristics [25] [28]. The following table presents a comprehensive comparison of Bis-PEG9-NHS ester with related compounds:
Property | Bis-PEG1-NHS ester | Bis-PEG5-NHS ester | Bis-PEG9-NHS ester | Bis-PEG13-NHS ester | DSS/BS3 (non-PEG) |
---|---|---|---|---|---|
Molecular Weight (g/mol) | 356.3 | 532.5 | 708.7 | 884.9 | 368.4 |
Spacer Arm Length (Å) | 8.0 | 21.7 | 35.7 | 49.8 | 11.4 |
PEG Units | 1 | 5 | 9 | 13 | 0 |
Reactive Groups | NHS ester (both ends) | NHS ester (both ends) | NHS ester (both ends) | NHS ester (both ends) | NHS ester (both ends) |
Water Solubility | Limited | Good | Excellent | Excellent | Poor (DSS)/Good (BS3) |
Membrane Permeability | No | No | No | No | Yes (DSS)/No (BS3) |
Hydrolysis Half-life (pH 7.4, 4°C) | ~4-5 hours | ~4-5 hours | ~4-5 hours | ~4-5 hours | ~4-5 hours |
Hydrolysis Half-life (pH 8.6, 4°C) | ~10 minutes | ~10 minutes | ~10 minutes | ~10 minutes | ~10 minutes |
Protein Crosslinking Efficiency | Short distance | Medium distance | Long distance | Very long distance | Short distance |
Storage Stability | Moderate | Good | Good | Good | Moderate |
Applications | Short-distance protein crosslinking | Medium-distance protein crosslinking | Long-distance protein crosslinking, ADC synthesis | Very long-distance protein crosslinking | Short-distance protein crosslinking |
Research has shown that the PEG spacer in Bis-PEG9-NHS ester provides several advantages over non-PEG crosslinkers like DSS (disuccinimidyl suberate) or BS3 (bis(sulfosuccinimidyl)suberate) [17] [19]. The PEG chain enhances water solubility, reduces aggregation of conjugated proteins, and decreases immunogenic responses [16] [27]. Additionally, the longer spacer arm length (35.7 Å) of Bis-PEG9-NHS ester allows it to capture protein interactions over greater distances compared to shorter crosslinkers [17] [28].
Studies comparing different PEG-based crosslinkers have demonstrated that Bis-PEG9-NHS ester offers an optimal balance between spacer length and reactivity for many bioconjugation applications [17] [27]. While shorter crosslinkers like Bis-PEG1-NHS ester are limited to capturing interactions between closely positioned functional groups, and longer ones like Bis-PEG13-NHS ester may introduce excessive flexibility, Bis-PEG9-NHS ester provides sufficient reach while maintaining reasonable structural constraints [26] [28].